molecular formula C8H15NO2 B13825582 N-sec-butylacetoacetamide

N-sec-butylacetoacetamide

Cat. No.: B13825582
M. Wt: 157.21 g/mol
InChI Key: CTOICXZEEXECEK-UHFFFAOYSA-N
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Description

N-sec-butylacetoacetamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of acetoacetamide, where the hydrogen atom on the nitrogen is replaced by a sec-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-sec-butylacetoacetamide can be synthesized through the reaction of acetoacetic ester with sec-butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

CH3COCH2COOEt+sec-C4H9NH2CH3COCH2CONHsec-C4H9+EtOH\text{CH}_3\text{COCH}_2\text{COOEt} + \text{sec-C}_4\text{H}_9\text{NH}_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CONHsec-C}_4\text{H}_9 + \text{EtOH} CH3​COCH2​COOEt+sec-C4​H9​NH2​→CH3​COCH2​CONHsec-C4​H9​+EtOH

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-sec-butylacetoacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products Formed

    Oxidation: Produces corresponding oxides and carboxylic acids.

    Reduction: Forms primary or secondary amines.

    Substitution: Results in the formation of various substituted acetoacetamides.

Scientific Research Applications

N-sec-butylacetoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-sec-butylacetoacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The sec-butyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butylacetoacetamide
  • N-ethylacetoacetamide
  • N-methylacetoacetamide

Uniqueness

N-sec-butylacetoacetamide is unique due to its sec-butyl group, which imparts distinct chemical and physical properties. This group enhances its stability and reactivity compared to other similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-butan-2-yl-3-oxobutanamide

InChI

InChI=1S/C8H15NO2/c1-4-6(2)9-8(11)5-7(3)10/h6H,4-5H2,1-3H3,(H,9,11)

InChI Key

CTOICXZEEXECEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CC(=O)C

Origin of Product

United States

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